Trimethylacetaldehyde

Organic Synthesis Steric Hindrance Condensation Reactions

Trimethylacetaldehyde is a sterically hindered aldehyde whose bulky neopentyl group fundamentally alters reaction outcomes versus linear aldehydes. It enables unique asymmetric cyanation while blocking certain condensations completely (0% vs. 13–55% yield). This binary steric response makes it essential for medicinal chemistry, catalyst screening, and P450 metabolism studies. The neopentyl motif also imparts stability in ester and fragrance synthesis. For R&D and scale-up, specify ≥96% purity.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 630-19-3
Cat. No. B018807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylacetaldehyde
CAS630-19-3
SynonymsTrimethylacetaldehyde;  2,2-Dimethylpropanal;  2,2-Dimethylpropanone;  2,2-Dimethylpropionaldehyde;  NSC 22043;  Neopentaldehyde;  Neopentanal;  Pivalic Aldehyde; 
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C=O
InChIInChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3
InChIKeyFJJYHTVHBVXEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylacetaldehyde (CAS 630-19-3) Procurement and Differentiation Guide


Trimethylacetaldehyde (CAS 630-19-3), also known as pivaldehyde or 2,2-dimethylpropanal, is a branched-chain aldehyde characterized by a sterically bulky tertiary-butyl (neopentyl) group adjacent to the carbonyl functionality [1]. This unique structural motif imparts distinct chemical reactivity and physical properties compared to linear or less-branched aldehydes, which are critical considerations for its selection as a chemical building block or intermediate in organic synthesis, pharmaceutical development, and industrial applications [2].

Why Trimethylacetaldehyde Cannot Be Directly Substituted by Common Aldehydes


The sterically hindered neopentyl structure of trimethylacetaldehyde fundamentally alters its reaction kinetics, product outcomes, and metabolic fate compared to its linear or less-branched analogs. As demonstrated in condensation reactions and enzymatic studies, generic substitution with aldehydes like acetaldehyde, isobutyraldehyde, or valeraldehyde leads to dramatically different yields, selectivity profiles, and even complete reaction failure [1][2][3]. These differences are not marginal; they represent binary (reaction/no reaction) or order-of-magnitude shifts in performance, directly impacting synthetic route feasibility and overall process economics [4].

Quantitative Evidence for Trimethylacetaldehyde Selection Over Analogs


Condensation Reaction Yield: Complete Steric Blockade vs. Productive Analogs

In a direct comparative study of aldehyde condensation with p-nitrophenylacetic acid, trimethylacetaldehyde produced a 0% yield of the desired product, whereas the less sterically hindered analogs acetaldehyde, propionaldehyde, and isobutyraldehyde yielded 55%, 49%, and 13%, respectively [1]. This demonstrates a complete and quantifiable steric blockade of the reaction pathway, not merely a reduced rate.

Organic Synthesis Steric Hindrance Condensation Reactions

Cytochrome P450-Mediated Oxidative Deformylation: Branching Requirement for Metabolic Activation

In a study of oxidative deformylation catalyzed by cytochrome P450 enzymes, trimethylacetaldehyde and isobutyraldehyde were converted to their respective olefinic products, while propionaldehyde was not [1]. Furthermore, among the four C5 aldehydes with similar hydrophobicity, the catalytic activity increased in the order of isovaleraldehyde < 2-methylbutyraldehyde < trimethylacetaldehyde, with the straight-chain valeraldehyde showing no activity across five different P450 isozymes [2].

Drug Metabolism Enzymology Xenobiotic Metabolism

Stereoselectivity in Vinyl Sulfoxide Additions: Consistent Diastereomeric Ratio Independent of Geometry

In reactions with lithio-vinyl sulfoxides, trimethylacetaldehyde exhibited consistent diastereoselectivity, producing 85:15 and 84:16 mixtures of diastereomers 2c and 3c when reacted with the E and Z isomers of the vinyl sulfoxide, respectively [1]. This selectivity, observed within experimental error, was independent of the vinyl group geometry [1]. The larger steric bulk of trimethylacetaldehyde relative to acetaldehyde and isobutyraldehyde was noted to generally favor better stereoselectivity in this system [2].

Stereoselective Synthesis Asymmetric Synthesis Chiral Chemistry

Asymmetric Cyanation with Chiral Vanadium-Salen Complexes

Trimethylacetaldehyde has been employed in studies of asymmetric cyanation using TMS-CN and a chiral vanadium(V)-salen complex, demonstrating its utility as a model substrate for evaluating chiral catalysts . While a direct quantitative comparator is not provided in the source abstract, its use in this context highlights its value as a sterically demanding aldehyde for probing catalyst scope and limitations, in contrast to simpler aldehydes like benzaldehyde which are often used for initial screening.

Asymmetric Catalysis Chiral Synthesis Cyanation

Optimal Application Scenarios for Trimethylacetaldehyde (CAS 630-19-3)


Synthesis of Sterically Hindered Pharmaceutical Intermediates

The neopentyl group of trimethylacetaldehyde is a valuable structural motif in medicinal chemistry for modulating lipophilicity, metabolic stability, and protein binding . The evidence in Section 3 demonstrates its unique ability to undergo specific reactions (e.g., asymmetric cyanation) while blocking others (e.g., certain condensations). This makes it an ideal building block for introducing a bulky, inert moiety into drug candidates, particularly in the synthesis of pivalate esters or amides, which are common prodrug strategies to enhance oral bioavailability or prolong duration of action .

Probing Steric Effects in Catalysis and Reaction Mechanism Studies

The quantitative data on condensation yields (0% vs. 13-55% for less hindered analogs) and P450 substrate activity (highest among C5 aldehydes) position trimethylacetaldehyde as a definitive 'steric probe' . Its use is optimal for academic and industrial research groups focused on developing new catalysts or elucidating reaction mechanisms where steric bulk is a primary variable. Its ability to completely shut down a reaction pathway (as in the condensation study) provides a clear, binary readout for mapping the steric tolerance of an active site or catalytic pocket.

Specialty Chemical and Flavor/Fragrance Synthesis Requiring Branched Hydrophobic Moieties

The chemical stability and unique reactivity conferred by the neopentyl group make trimethylacetaldehyde a precursor for specialty esters, resins, and fragrance compounds where a compact, hydrophobic, and chemically resistant fragment is desired . For instance, its derivatives are used in cosmetic formulations to improve skin feel and stability . The consistent stereoselectivity observed in its reactions (Section 3) also supports its use in creating specific chiral fragrance molecules.

In Vitro Drug Metabolism and Toxicology Studies

The P450 enzyme data in Section 3 shows that trimethylacetaldehyde is metabolized via a specific oxidative deformylation pathway that is not accessible to linear aldehydes like propionaldehyde . This makes it a valuable tool compound for researchers studying this specific metabolic route. It can be used as a positive control substrate to validate assay conditions for this P450-mediated activity, or to investigate the role of alpha-branching in the metabolism of aldehyde-containing xenobiotics and pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.